

Physical and chemical properties of N-Cbz-3-formylpiperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl 3-formylpiperidine-1-carboxylate*

Cat. No.: *B112244*

[Get Quote](#)

An In-Depth Technical Guide to N-Cbz-3-formylpiperidine: Properties, Reactivity, and Applications

Introduction

N-Cbz-3-formylpiperidine, systematically named **benzyl 3-formylpiperidine-1-carboxylate**, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure combines a piperidine scaffold, a versatile aldehyde functional group, and a stable N-protecting carboxybenzyl (Cbz) group. This unique combination makes it an invaluable intermediate for the synthesis of complex molecular architectures, particularly for piperidine derivatives with significant pharmacological properties.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It aims to provide a deep understanding of the core physical and chemical properties of N-Cbz-3-formylpiperidine, explain the causality behind its reactivity, and detail field-proven protocols for its synthesis and handling. By consolidating this information, we equip scientists with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the cornerstone of its application. N-Cbz-3-formylpiperidine is a chiral compound, existing as (R) and (S) enantiomers, as well as a

racemic mixture.

- Primary Chemical Name: **Benzyl 3-formylpiperidine-1-carboxylate**
- Common Synonyms: N-Cbz-3-formylpiperidine, 1-Cbz-3-piperidinecarboxaldehyde, 3-Formyl-piperidine-1-carboxylic acid benzyl ester[1][2][3]
- CAS Numbers:
 - Racemate: 201478-72-0[1][2][3]
 - (S)-Enantiomer: 405063-39-0[4]
 - (R)-Enantiomer: 435275-28-8[5]
- Molecular Formula: C₁₄H₁₇NO₃[1][2]
- Molecular Weight: 247.29 g/mol [1][4][6]

Caption: Chemical Structure of N-Cbz-3-formylpiperidine.

Physical and Spectroscopic Properties

The physical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Physical Data Summary

The following table summarizes the key physical properties of N-Cbz-3-formylpiperidine. It is important to note that some of these values are predicted based on computational models, a common practice for specialized reagents where extensive experimental data may not be publicly available.

Property	Value	Source
Appearance	Low melting solid or Colorless to Yellow Liquid/Solid	[2]
Boiling Point	384.5 ± 42.0 °C (Predicted)	[1] [3]
Density	~1.22 g/cm ³ (Predicted)	[1] [3]
Refractive Index	1.594 (Predicted)	[1]
pKa	-2.34 ± 0.40 (Predicted)	[3]
XLogP3	2.17	[1]
Vapor Pressure	0 mmHg at 25°C	[1]

Spectroscopic Profile

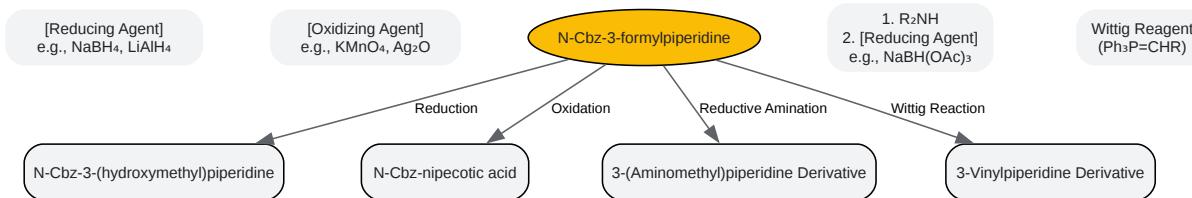
Spectroscopic analysis is essential for structure verification and purity assessment. Below are the expected characteristic signals for N-Cbz-3-formylpiperidine.

Technique	Expected Signals
¹ H NMR	~9.7 ppm: Singlet, 1H (aldehyde proton, -CHO).~7.3 ppm: Multiplet, 5H (aromatic protons of benzyl group).~5.1 ppm: Singlet, 2H (benzylic protons, -OCH ₂ Ph).~2.5-4.0 ppm: Multiplets, 9H (piperidine ring protons).
¹³ C NMR	~202 ppm: Aldehyde carbonyl carbon.~155 ppm: Carbamate carbonyl carbon.~136 ppm: Aromatic quaternary carbon.~127-128 ppm: Aromatic CH carbons.~67 ppm: Benzylic carbon (-OCH ₂ Ph).~25-55 ppm: Piperidine ring carbons.
IR (Infrared)	~2820 & 2720 cm ⁻¹ : C-H stretch of the aldehyde (Fermi doublet).~1720 cm ⁻¹ : C=O stretch of the aldehyde.~1690 cm ⁻¹ : C=O stretch of the carbamate.~3030 cm ⁻¹ : Aromatic C-H stretch.~2950 cm ⁻¹ : Aliphatic C-H stretch.
MS (Mass Spec)	Exact Mass: 247.1208 g/mol .Expected [M+H] ⁺ : 248.1281.

Chemical Properties and Reactivity

The synthetic utility of N-Cbz-3-formylpiperidine stems from the distinct and predictable reactivity of its two primary functional domains: the aldehyde group and the Cbz protecting group.

Stability and Storage

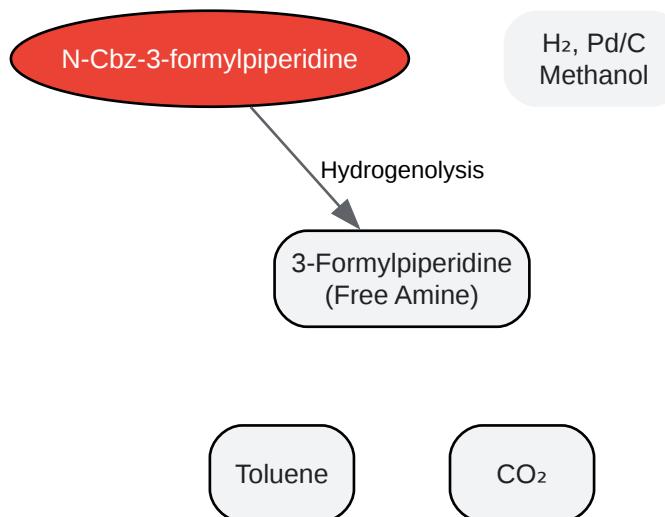

N-Cbz-3-formylpiperidine is generally stable under recommended storage conditions.^{[7][8]} However, the aldehyde functionality can be susceptible to slow oxidation to the corresponding carboxylic acid upon prolonged exposure to air. At high temperatures, decomposition can occur.^[9]

Recommended Storage: For optimal shelf-life, the compound should be stored in a tightly sealed container in a dry, well-ventilated place, protected from light.^[9] Refrigeration at 0-8°C is

recommended for long-term storage.[\[2\]](#)

Reactivity of the Aldehyde Group

The electrophilic aldehyde is the primary site for synthetic transformations, readily undergoing nucleophilic attack. This allows for the elaboration of the C3 substituent on the piperidine ring.


[Click to download full resolution via product page](#)

Caption: Key reactions of the aldehyde group in N-Cbz-3-formylpiperidine.

- Oxidation: The formyl group can be smoothly oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate or Tollens' reagent, yielding N-Cbz-nipecotic acid.
- Reduction: The aldehyde is readily reduced to the primary alcohol, N-Cbz-3-(hydroxymethyl)piperidine, using mild hydride reagents such as sodium borohydride (NaBH₄).
- Reductive Amination: This is one of the most powerful transformations. The aldehyde reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by an appropriate reducing agent (e.g., sodium triacetoxyborohydride) to yield a more complex amine. This is a cornerstone of library synthesis in drug discovery.
- Wittig and Related Reactions: Reaction with phosphorus ylides (Wittig reagents) or phosphonate carbanions (Horner-Wadsworth-Emmons reaction) converts the aldehyde into an alkene, providing a route to carbon-carbon bond formation.

Reactivity of the N-Cbz Protecting Group

The carboxybenzyl (Cbz or Z) group is a robust protecting group for the piperidine nitrogen, stable to a wide range of non-reductive conditions. Its primary value lies in its clean and efficient removal.

[Click to download full resolution via product page](#)

Caption: Deprotection of the N-Cbz group via catalytic hydrogenolysis.

- **Catalytic Hydrogenolysis:** The most common and effective method for Cbz group removal is catalytic hydrogenation. By treating the compound with hydrogen gas in the presence of a palladium on carbon catalyst ($\text{H}_2/\text{Pd-C}$), the benzyl C-O bond is cleaved. This reaction is highly efficient and the byproducts, toluene and carbon dioxide, are volatile and easily removed, simplifying purification of the resulting free secondary amine.

Synthesis and Manufacturing

The most direct and common laboratory-scale synthesis of N-Cbz-3-formylpiperidine involves the oxidation of the corresponding commercially available alcohol, N-Cbz-3-(hydroxymethyl)piperidine. The Swern oxidation and related methods are preferred as they are high-yielding and avoid the use of heavy metals.

Representative Synthetic Protocol: Swern Oxidation

This protocol is adapted from standard procedures for the oxidation of primary alcohols to aldehydes.^[10] It is a self-validating system where reaction progress can be monitored by Thin

Layer Chromatography (TLC).

Materials:

- N-Cbz-3-(hydroxymethyl)piperidine
- Oxalyl chloride (or trifluoroacetic anhydride)
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et_3N)
- Dichloromethane (DCM), anhydrous
- Standard workup and purification reagents (water, brine, sodium sulfate, silica gel)

Procedure:

- Activator Formation: A solution of oxalyl chloride (1.3 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (N_2 or Ar).
- Sulfonium Ylide Generation: Anhydrous DMSO (2.6 eq) is added dropwise to the cooled solution. The mixture is stirred for 15-20 minutes at this temperature. Causality: This reaction forms the electrophilic dimethylchlorosulfonium chloride, the active oxidant.
- Alcohol Addition: A solution of N-Cbz-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM is added slowly to the reaction mixture, ensuring the internal temperature remains below -65 °C. The mixture is stirred for 30-45 minutes. Causality: The alcohol attacks the sulfur atom, setting up a subsequent elimination.
- Elimination: Triethylamine (5.0 eq) is added dropwise. The reaction mixture is stirred for 20 minutes at -78 °C and then allowed to warm slowly to room temperature. Causality: The hindered base abstracts a proton, inducing an intramolecular elimination (a five-membered transition state) to form the aldehyde, dimethyl sulfide, and triethylammonium chloride.
- Quenching and Workup: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.

- Purification: The combined organic layers are washed with dilute acid (e.g., 1M HCl), water, and brine, then dried over anhydrous sodium sulfate. After filtration and concentration, the crude product is purified by flash column chromatography on silica gel to afford pure N-Cbz-3-formylpiperidine.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Swern oxidation synthesis.

Applications in Research and Drug Development

N-Cbz-3-formylpiperidine is not an end product but a high-value intermediate. Its applications are broad and impactful:

- Scaffold for Bioactive Molecules: It serves as a versatile starting material for synthesizing piperidine derivatives, which are prevalent in pharmaceuticals targeting a range of conditions, including neurological disorders.[2]
- Combinatorial Chemistry: The reactivity of the aldehyde group makes it ideal for library synthesis through techniques like reductive amination, allowing for the rapid generation of diverse compound collections for screening.
- Asymmetric Synthesis: The chiral variants, (R)- and (S)-N-Cbz-3-formylpiperidine, are crucial for the stereoselective synthesis of enantiomerically pure drug candidates, where specific stereochemistry is often essential for therapeutic activity.

Safety and Handling

Adherence to safety protocols is non-negotiable when handling any chemical reagent. N-Cbz-3-formylpiperidine is classified as an irritant and is harmful if swallowed.

GHS Hazard Information

- Signal Word: Warning[3][11]
- Pictogram: GHS07 (Exclamation Mark)[3][11]
- Hazard Statements:
 - H302: Harmful if swallowed.[3][11][12]
 - H315: Causes skin irritation.[11][12][13]
 - H319: Causes serious eye irritation.[11][12][13]
 - H335: May cause respiratory irritation.[11][13]

Safe Handling Protocols

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11][12]
- Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11]
- Handling: Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory.[11][12]
- First Aid:
 - If Swallowed: Call a poison center or doctor. Rinse mouth.[11][12]
 - If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice. [11][12]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][13]
- Incompatible Materials: Avoid strong oxidizing agents.[7]

- Decomposition: Hazardous decomposition products formed under fire conditions include carbon monoxide and nitrogen oxides.[7][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-FORMYL-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER | 201478-72-0 [chemicalbook.com]
- 4. (S)-Benzyl 3-formylpiperidine-1-carboxylate | C14H17NO3 | CID 40429397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-Benzyl 3-formylpiperidine-1-carboxylate | C14H17NO3 | CID 40634405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzyl 4-formylpiperidine-1-carboxylate | C14H17NO3 | CID 2776272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. lobachemie.com [lobachemie.com]
- 9. chembk.com [chembk.com]
- 10. 1-BOC-3-PIPERIDINECARBOXALDEHYDE | 118156-93-7 [chemicalbook.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. n-Cbz-3-hydroxypiperidine | C13H17NO3 | CID 561665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of N-Cbz-3-formylpiperidine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112244#physical-and-chemical-properties-of-n-cbz-3-formylpiperidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com